molecular formula C12H12ClN3O B1319174 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine CAS No. 512803-51-9

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

Cat. No.: B1319174
CAS No.: 512803-51-9
M. Wt: 249.69 g/mol
InChI Key: XTQZRFYMDFJRPT-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C12H12ClN3O and a molecular weight of 249.7 g/mol. This compound is primarily used in laboratory research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridazine and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to accommodate the increased volume of starting materials.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Formation of substituted pyridazin-3-amines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-methylbenzyl)pyridazin-3-amine
  • 6-chloro-N-(4-ethoxybenzyl)pyridazin-3-amine
  • 6-chloro-N-(4-hydroxybenzyl)pyridazin-3-amine

Uniqueness

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZRFYMDFJRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598169
Record name 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512803-51-9
Record name 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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